4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV
Overview
Description
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV is an organic compound that belongs to the class of thieno[3,4-c][1,2,5]thiadiazole derivatives This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the thieno[3,4-c][1,2,5]thiadiazole core
Mechanism of Action
Target of Action
Similar compounds have been used in the development of organic field-effect transistors .
Mode of Action
It’s known that similar compounds exhibit strong and broad optical absorption, thermal stability, and compatible highest occupied molecular orbital (homo) and lowest unoccupied molecular orbital (lumo) levels . These properties are crucial for their application in organic field-effect transistors .
Biochemical Pathways
It’s known that similar compounds can facilitate the design of a variety of chromophores with optimal light absorption properties for the injection and extraction of charges in organic field-effect transistor devices .
Result of Action
Similar compounds have been found to exhibit near-infrared (nir) absorption , which is crucial for their application in organic field-effect transistors .
Action Environment
It’s known that similar compounds have been used in environments that require strong and broad optical absorption, thermal stability, and compatible homo-lumo levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV typically involves the bromination of thieno[3,4-c][1,2,5]thiadiazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate in solvents such as toluene or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems useful in organic electronics.
Scientific Research Applications
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of low band gap conjugated polymers for organic photovoltaic (OPV) devices.
Photothermal Therapy: It has been explored as a component in photothermal materials for cancer treatment due to its near-infrared (NIR) absorption properties.
Fluorescent Sensors: Its derivatives are used in the development of fluorescent sensors for detecting various analytes.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated thiadiazole used in organic electronics.
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV: Similar in structure but with different substitution patterns and applications.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photothermal applications.
Properties
IUPAC Name |
6,8-dibromo-3λ4,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2N2S2/c5-3-1-2(4(6)9-3)8-10-7-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZXAJOLRNMCBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(SC(=C1N=S=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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